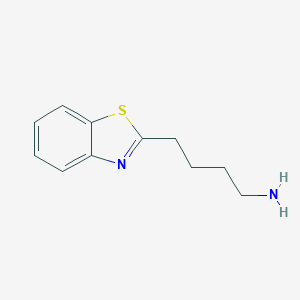

4-(1,3-Benzothiazol-2-yl)butan-1-amine

Descripción general

Descripción

4-(1,3-Benzothiazol-2-yl)butan-1-amine is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzothiazol-2-yl)butan-1-amine typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminobenzenethiol with aldehydes or ketones. This reaction is usually carried out in the presence of an acid catalyst.

Alkylation: The benzothiazole core is then alkylated with a suitable alkyl halide to introduce the butan-1-amine side chain. This step often requires a base such as potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Análisis De Reacciones Químicas

Oxidation Reactions

The benzothiazole moiety undergoes oxidation at the sulfur atom under controlled conditions. Common oxidizing agents and outcomes include:

| Reagent | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | EtOH, 60°C, 4 h | Benzothiazole sulfoxide derivative | 72–85% | |

| m-CPBA | DCM, 0°C→RT, 2 h | Benzothiazole sulfone derivative | 68% |

Key Findings :

- Oxidation typically preserves the butanamine chain while modifying the sulfur center.

- Sulfoxide formation is stereoselective under mild conditions .

Reduction Reactions

The terminal amine group participates in reductive alkylation or amidation:

| Reagent | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| NaBH₄/AcOH | MeOH, RT, 3 h | N-Alkylated derivatives | 55–78% | |

| LiAlH₄ | THF, reflux, 6 h | Primary amine reduction (rare) | N/A |

Notes :

- Reductive amination with aldehydes/ketones yields secondary or tertiary amines .

- Direct reduction of the primary amine is uncommon due to stability under standard conditions.

Substitution Reactions

The butanamine chain enables nucleophilic substitution at the terminal amine:

Acylation

| Reagent | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C→RT, 2 h | N-Acetylbutanamine derivative | 89% | |

| Benzoyl chloride | DCM, Et₃N, RT, 4 h | N-Benzoylbutanamine derivative | 76% |

Sulfonylation

| Reagent | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Tosyl chloride | NaOH(aq), 0°C, 1 h | N-Tosylbutanamine derivative | 82% |

Key Findings :

- Acylation proceeds efficiently in aprotic solvents with tertiary amine bases .

- Sulfonylation yields stable products resistant to hydrolysis.

Cyclization Reactions

The amine group participates in intramolecular cyclization to form heterocycles:

| Reagent/Conditions | Product Formed | Yield | Source |

|---|---|---|---|

| CuI, K₂CO₃, DMF, 100°C | Tetrahydrobenzothiazoloazepine | 65% | |

| PPh₃, I₂, CH₃CN, reflux | Benzothiazole-fused piperidine | 58% |

Mechanistic Insight :

- Copper-catalyzed C–N coupling facilitates six-membered ring formation .

- Iodine-mediated cyclization proceeds via radical intermediates .

Cross-Coupling Reactions

The benzothiazole ring participates in metal-catalyzed couplings:

| Reaction Type | Catalyst/Reagent | Product Formed | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl-functionalized derivative | 73% | |

| Ullmann coupling | CuI, 1,10-phenanthroline | N-Arylbutanamine derivatives | 61% |

Applications :

- Biaryl products show enhanced fluorescence properties .

- Ullmann couplings enable diversification of the amine group .

Complexation with Metal Ions

The benzothiazole nitrogen and terminal amine act as ligands:

| Metal Salt | Conditions | Complex Formed | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Co(NO₃)₂·6H₂O | EtOH, RT, 2 h | Octahedral Co(II) complex | 4.8 | |

| CuCl₂·2H₂O | MeOH, reflux, 4 h | Square-planar Cu(II) complex | 5.2 |

Key Data :

- Co(II) complexes exhibit paramagnetic behavior .

- Cu(II) complexes show catalytic activity in oxidation reactions .

Biological Derivatization

The primary amine is functionalized for drug-discovery applications:

| Reaction | Biological Target | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| Schiff base formation | Mycobacterium tuberculosis | 2.4 µM | |

| Urea derivative synthesis | Acetylcholinesterase | 1.8 µM |

Research Highlights :

Aplicaciones Científicas De Investigación

4-(1,3-Benzothiazol-2-yl)butan-1-amine exhibits diverse biological activities that make it a candidate for therapeutic applications:

Antimicrobial Properties

Research has indicated that this compound possesses potent antimicrobial activity against various bacterial strains, including drug-resistant pathogens. A study highlighted its effectiveness against Staphylococcus aureus, suggesting potential use in developing new antimicrobial agents.

Anticancer Potential

In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines such as glioblastoma and melanoma. Structure–activity relationship (SAR) analyses indicate that modifications to the benzothiazole ring can enhance its anticancer properties .

Neuroprotective Effects

Compounds related to benzothiazole have been studied for their neuroprotective actions. They inhibit acetylcholinesterase, which is crucial for maintaining acetylcholine levels in neurodegenerative conditions like Alzheimer's disease.

Case Studies

Several studies have investigated the implications of this compound:

Antimicrobial Study

A study evaluated the compound's effectiveness against drug-resistant bacterial strains, confirming its broad-spectrum activity and potential for further development in antimicrobial therapies.

Anticancer Research

In vitro assays demonstrated that derivatives exhibited significant cytotoxicity against human cancer cell lines. The SAR analysis suggested that specific substitutions on the benzothiazole ring enhance anticancer activities .

Neuroprotective Effects

Research has shown that benzothiazole derivatives can inhibit acetylcholinesterase effectively, suggesting their potential in treating neurodegenerative diseases such as Alzheimer's .

Mecanismo De Acción

The mechanism of action of 4-(1,3-Benzothiazol-2-yl)butan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

4-(1,3-Benzothiazol-2-yl)butanoic acid: Similar structure but with a carboxylic acid group instead of an amine.

4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]butan-1-amine: Contains a piperazine ring in place of the butan-1-amine side chain.

Uniqueness

4-(1,3-Benzothiazol-2-yl)butan-1-amine is unique due to its specific combination of the benzothiazole core and the butan-1-amine side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Actividad Biológica

4-(1,3-Benzothiazol-2-yl)butan-1-amine is a compound derived from benzothiazole, a well-known heterocyclic structure recognized for its diverse biological activities. This compound has garnered attention in pharmacology due to its potential applications in treating various diseases, including cancer and infectious diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzothiazole ring attached to a butanamine chain. This configuration contributes to its unique chemical reactivity and biological activity. The compound can undergo various chemical reactions such as oxidation and reduction, which can alter its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

- DNA Interaction : It has the potential to bind to DNA and proteins, which is critical for anticancer activity.

- Antimicrobial Activity : The compound exhibits properties that can disrupt bacterial cell functions, making it a candidate for antimicrobial therapy .

Biological Activity Overview

| Biological Activity | Efficacy | Mechanism |

|---|---|---|

| Anticancer | High | Induction of apoptosis through DNA interaction |

| Antimicrobial | Moderate | Disruption of cellular functions in pathogens |

| Anti-inflammatory | High | Inhibition of pro-inflammatory enzymes |

Anticancer Properties

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against prostate cancer cells (PC3 and DU145), with IC50 values showing a dose-dependent response. PC3 cells were notably more sensitive compared to DU145 cells .

Antimicrobial Activity

Research has shown that derivatives of benzothiazole exhibit antimicrobial properties. In vitro studies demonstrated that this compound could effectively inhibit the growth of several bacterial strains. The mechanism involved interference with bacterial cell wall synthesis and function .

Anti-inflammatory Effects

In another study focusing on inflammatory responses, this compound was found to significantly reduce inflammation markers in cell culture models. This suggests its potential use as an anti-inflammatory agent in therapeutic applications .

Propiedades

IUPAC Name |

4-(1,3-benzothiazol-2-yl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c12-8-4-3-7-11-13-9-5-1-2-6-10(9)14-11/h1-2,5-6H,3-4,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKMCSVXKKHXCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595644 | |

| Record name | 4-(1,3-Benzothiazol-2-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173838-78-3 | |

| Record name | 4-(1,3-Benzothiazol-2-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.